5,8-Diazaspiro[3.5]nonan-6-one
Description
Significance of Spirocyclic Scaffolds in Modern Organic and Medicinal Chemistry
Spirocyclic scaffolds are of immense importance in contemporary organic and medicinal chemistry due to their rigid and well-defined three-dimensional conformations. thieme-connect.com This structural rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets. nih.gov The introduction of a spirocyclic moiety into a molecule can significantly influence its physicochemical and pharmacokinetic properties, such as stability and potency. nih.gov
Nitrogen-containing heterocycles are fundamental components of many natural products and synthetic drugs, with approximately 59% of FDA-approved small-molecule drugs featuring a nitrogen heterocycle. nih.govacs.org The combination of a spirocyclic framework with nitrogen heteroatoms creates a versatile scaffold for the development of novel therapeutic agents. mdpi.com Researchers have explored these compounds for a wide range of biological activities, including their potential as anticancer agents and antioxidants. nih.govrsc.org The unique spatial arrangement of functional groups on a spirocyclic core allows for the precise orientation of pharmacophoric groups, which is crucial for effective interaction with biological macromolecules. thieme-connect.com
Structural Classification and Nomenclature of Diazaspiro Systems
The systematic naming of spiro compounds follows the nomenclature guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgqmul.ac.ukqmul.ac.uk The name begins with the prefix "spiro," followed by square brackets containing the number of atoms in each ring linked to the spiro atom, excluding the spiro atom itself. These numbers are separated by a period and are listed in ascending order. qmul.ac.uked.gov The total number of atoms in both rings determines the parent alkane name. vedantu.com
For heterocyclic systems containing nitrogen, the prefix "aza" is used to denote the presence and location of the nitrogen atoms within the rings. qmul.ac.uk For instance, a "diazaspiro" compound contains two nitrogen atoms in its framework. The numbering of the atoms in the spirocyclic system starts in the smaller ring, at an atom adjacent to the spiro atom, proceeds around the smaller ring, through the spiro atom, and then around the larger ring. wikipedia.orgqmul.ac.uk
Example of Nomenclature:
The compound 5,8-Diazaspiro[3.5]nonan-6-one is named as follows:
spiro : Indicates a spirocyclic compound. wikipedia.org
[3.5] : Signifies that the smaller ring has 3 atoms (a cyclobutane (B1203170) ring) and the larger ring has 5 atoms (a cyclohexane (B81311) ring), excluding the common spiro atom. wikipedia.org
nona : Represents a total of nine atoms in the bicyclic system (3 + 5 + 1 spiro atom).
5,8-Diaza : Indicates the presence of two nitrogen atoms at positions 5 and 8 of the ring system.
6-one : Denotes a ketone functional group at position 6.
Research Trajectory and Significance of this compound in Chemical Sciences
This compound is a specific diazaspiro compound that serves as a valuable building block in synthetic and medicinal chemistry. Its structure combines a four-membered azetidine (B1206935) ring and a six-membered piperidinone ring, sharing a single carbon atom. This particular arrangement offers a rigid scaffold that can be functionalized to create a diverse library of compounds for drug discovery and development.
Research into diazaspiro[3.5]nonane derivatives has shown their potential in various therapeutic areas. For example, derivatives of the related 2,7-diazaspiro[3.5]nonane scaffold have been investigated as inhibitors of matrix metalloproteinase-9 (MMP9) for treating ocular diseases like dry eye disease. acs.orgresearchgate.net Other research has focused on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of the KRAS G12C protein, a key target in cancer therapy. nih.gov While direct research on the biological activity of this compound itself is not extensively published, its availability as a chemical building block suggests its utility in the synthesis of more complex molecules with potential pharmacological applications. achemblock.comsigmaaldrich.com The synthesis of related diazaspiro[3.5]nonane systems has been explored, highlighting the chemical strategies available for constructing this class of compounds. google.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1419209-31-6 | achemblock.com |
| Molecular Formula | C₇H₁₂N₂O | achemblock.comuni.lu |
| Molecular Weight | 140.19 g/mol | achemblock.com |
| IUPAC Name | This compound | achemblock.com |
| InChI Key | TWGRGYAXVAYVJF-UHFFFAOYSA-N | uni.lu |
| Physical Form | Solid or Liquid | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
5,8-diazaspiro[3.5]nonan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-4-8-5-7(9-6)2-1-3-7/h8H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGRGYAXVAYVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419209-31-6 | |
| Record name | 5,8-diazaspiro[3.5]nonan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanism Elucidation for 5,8 Diazaspiro 3.5 Nonan 6 One Transformations
Mechanistic Pathways in Core Structure Formation
The construction of the diazaspiro[3.5]nonane framework involves sophisticated chemical strategies that hinge on creating two interconnected rings sharing a single carbon atom. The mechanisms governing the formation of this core structure are diverse, often relying on intramolecular reactions that build the complex architecture from simpler acyclic or monocyclic precursors.
The formation of the spirocyclic core of diazaspiro compounds is frequently achieved through cyclization reactions initiated by a nucleophilic attack. evitachem.comacs.org These reactions can proceed via a cascade, where the formation of the first ring sets the stage for the closure of the second. In a plausible pathway for the assembly of the 5,8-diazaspiro[3.5]nonan-6-one skeleton, an appropriately substituted azetidine (B1206935) or piperidine (B6355638) precursor could undergo an intramolecular reaction.
For instance, the synthesis can involve the formation of the spirocyclic core through cyclization under either acidic or basic conditions. evitachem.com A general approach involves an intramolecular substitution where a nitrogen nucleophile attacks an electrophilic carbon center, displacing a leaving group to form one of the heterocyclic rings. acs.org The process often requires careful selection of protecting groups and reaction conditions to control regioselectivity and ensure the desired ring closure. The formation of the β-lactam ring within the structure, for example, can be accomplished via intramolecular cyclization of a β-amino acid derivative.
Table 1: Overview of Mechanistic Steps in Spiro-Lactam Formation
| Mechanistic Step | Description | Key Intermediate(s) |
|---|---|---|
| Nucleophilic Cyclization | An intramolecular attack by a nitrogen atom on an electrophilic carbon (e.g., a carbonyl or alkyl halide) to form a heterocyclic ring. | Acyclic or monocyclic β-amino acid derivative |
| Aza-Wittig Reaction | Reaction of an iminophosphorane (formed from an azide (B81097) and a phosphine) with an ester to form an imidate, which hydrolyzes to a lactam. | Iminophosphorane, Imidate |
| Intramolecular SNAr | A nucleophile within a molecule attacks an activated aromatic ring, displacing a leaving group to form a spiro-fused ring system. | Spirocyclic Meisenheimer Complex |
While the user requested information on " acs.orgmdpi.com-Wittig Rearrangement Pathways," it is important to clarify that the most common sigmatropic rearrangements of this type are the evitachem.comacs.org- and evitachem.comCurrent time information in Le Flore County, US.-Wittig rearrangements. mdpi.com The aza-Wittig reaction, a related process, is a powerful tool for the synthesis of nitrogen-containing heterocycles, including lactams. nih.gov
The Staudinger–aza-Wittig reaction is a prominent method for constructing lactam rings. nih.gov This sequence involves the reaction of an azide with a phosphine (B1218219) to generate an iminophosphorane. In an intramolecular variant, if the molecule also contains an ester group, the iminophosphorane can attack the ester carbonyl to form a cyclic imidate. Subsequent hydrolysis of the imidate yields the desired lactam ring, a key feature of this compound. nih.gov
Furthermore, the evitachem.comacs.org-Wittig rearrangement has been demonstrated in the synthesis of spirocyclic systems. mdpi.com In a reported example, a Michael-type nucleophilic attack followed by cyclization and a evitachem.comacs.org-Wittig rearrangement led to the formation of 1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones. mdpi.com A similar mechanistic pathway, substituting oxygen-based nucleophiles and intermediates with nitrogen analogs, could be envisioned for the synthesis of diazaspirocycles.
Nucleophilic Aromatic Substitution (SNAr) provides another powerful strategy for spiro-annulation, particularly when one of the rings to be formed is attached to an aromatic system. The SNAr mechanism is an addition-elimination process. pressbooks.pub It is facilitated by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide) on an aromatic ring. pressbooks.pubwikipedia.org
In the context of forming spirocycles, an intramolecular SNAr reaction can be employed. This involves a molecule containing both a nucleophilic moiety (such as an amine or alcohol) and an appropriately substituted aromatic ring. The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.commdpi.com In this case, the intermediate is a spirocyclic Meisenheimer complex, where the nucleophile and leaving group are part of a chain that bridges the aromatic ring. mdpi.com Subsequent expulsion of the leaving group restores aromaticity and finalizes the formation of the spirocyclic structure. This method allows for the creation of highly stable spirocyclic systems. mdpi.com
Application of Computational Chemistry in Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic synthesis. mdpi.com For the transformations involving this compound and related structures, computational studies provide insights that are often inaccessible through experimental means alone.
These methods are used to:
Map Potential Energy Surfaces: Calculations can trace the energy changes as reactants are converted into products, identifying the most favorable reaction pathways.
Characterize Intermediates and Transition States: The structures and stabilities of transient species like Meisenheimer complexes or the transition states of sigmatropic rearrangements can be calculated. mdpi.comuva.es
Elucidate Reaction Mechanisms: By comparing the activation energies of different possible pathways, computational models can determine the operative mechanism. For example, a DFT study was used to confirm that a specific spirocyclization proceeded through a evitachem.comacs.org-Wittig rearrangement rather than a evitachem.comCurrent time information in Le Flore County, US.-rearrangement by calculating the energy barriers for both possibilities. mdpi.com
Computational modeling has also been applied to study the properties of 2,7-diazaspiro[3.5]nonane derivatives, analyzing their binding modes with biological targets, which underscores the utility of these methods in understanding the behavior of this class of compounds. acs.orgnih.gov
Advanced Spectroscopic and Structural Analysis of 5,8 Diazaspiro 3.5 Nonan 6 One and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of 5,8-diazaspiro[3.5]nonan-6-one and its analogs in solution. emerypharma.com It provides detailed insights into the molecular framework, including the connectivity of atoms and their spatial arrangement.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the initial and fundamental steps in the structural analysis of diazaspiro compounds. emerypharma.comox.ac.uk The proton (¹H) NMR spectrum reveals information about the chemical environment of hydrogen atoms, their multiplicity (splitting patterns), and through integration, the number of protons in a given environment. emerypharma.com For instance, in derivatives of 1,7-diazaspiro[3.5]nonan-2-one, methylene (B1212753) protons adjacent to nitrogen atoms typically resonate in the δ 3.5–4.0 ppm range, while aromatic protons, if present, appear further downfield between δ 7.2–7.4 ppm. vulcanchem.com The carbon-¹³ (¹³C) NMR spectrum, in turn, provides information on the carbon skeleton, with the carbonyl carbon of the lactam ring in 1,7-diazaspiro[3.5]nonan-2-one analogs appearing at approximately δ 175–180 ppm and the sp³-hybridized carbons of the cyclohexane (B81311) ring resonating between δ 20–50 ppm. vulcanchem.com
However, due to the often complex and overlapping signals in 1D spectra, especially in substituted analogs, two-dimensional (2D) NMR techniques are indispensable for complete and unambiguous assignments. weebly.com These techniques disperse the NMR signals into two dimensions, resolving overlapping multiplets and revealing correlations between different nuclei. ox.ac.uk
Key 2D NMR experiments include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ox.ac.uk By tracing the cross-peaks in a COSY spectrum, it is possible to map out the spin systems within the molecule and establish proton-proton connectivity. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. arxiv.org This powerful technique allows for the direct assignment of carbon signals based on the known assignments of their attached protons. ox.ac.uk
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. ox.ac.uk This is crucial for piecing together different molecular fragments and for assigning quaternary carbons, which are not observed in HSQC spectra.
The combination of these 1D and 2D NMR experiments allows for a step-by-step assignment of all proton and carbon signals, providing definitive evidence of the molecular connectivity in this compound and its analogs. emerypharma.comyoutube.com
Table 1: Representative NMR Data for Diazaspiro Analogs
| Nucleus | Chemical Shift (δ) Range (ppm) | Structural Assignment | Reference |
| ¹H | 7.2–7.4 | Aromatic protons | vulcanchem.com |
| ¹H | 3.5–4.0 | Methylene protons adjacent to nitrogen | vulcanchem.com |
| ¹³C | 175–180 | Lactam carbonyl carbon | vulcanchem.com |
| ¹³C | 20–50 | sp³-hybridized cyclohexane ring carbons | vulcanchem.com |
Quantitative NMR (qNMR) has emerged as a powerful tool for the real-time monitoring of chemical reactions and for accurately determining the concentration and purity of compounds. magritek.comresearchgate.net Unlike chromatographic methods, qNMR can be non-destructive and does not always require a reference standard of the analyte. rptu.de The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for precise quantification. researchgate.net
In the context of the synthesis of this compound and its analogs, qNMR can be employed to:
Monitor reaction kinetics: By acquiring NMR spectra at different time points during a reaction, the concentrations of reactants, intermediates, and products can be quantified, providing valuable insights into the reaction mechanism and kinetics. magritek.com
Determine reaction endpoints: Real-time monitoring allows for the precise determination of when a reaction has reached completion, preventing unnecessary reaction times and potential side reactions. magritek.com
Quantify product yield and purity: qNMR can be used to accurately determine the yield of the desired diazaspiro compound without the need for isolation. It can also identify and quantify impurities in the final product. researchgate.net
The use of benchtop NMR spectrometers has made reaction monitoring more accessible, allowing for online analysis directly in the laboratory fume hood. magritek.com For instance, a study on 2-azaspiro[4.5]decan-3-one, a related spiro lactam, demonstrated the use of qNMR for its quantification as an impurity in pharmaceutical formulations, achieving a limit of quantitation of 10 µg/mL. This highlights the sensitivity and utility of qNMR for quality control in chemical synthesis.
X-ray Crystallography for Solid-State Structure Determination and Stereochemistry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org It provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for understanding the structure-activity relationships of spirocyclic compounds. tugraz.at
For this compound and its analogs, single crystal X-ray diffraction is the gold standard for obtaining detailed structural information in the solid state. researchgate.netresearchgate.net This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.gov
X-ray crystallographic studies on analogous diazaspiro compounds have revealed important structural features. For example, in N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide, the cyclohexane ring was found to adopt a chair conformation, which is a common low-energy conformation for six-membered rings. vulcanchem.com The analysis of crystal structures of related spiro compounds provides valuable data on intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing and physical properties of the material. tugraz.at The attempted synthesis of a β-keto imidazolidinone nitroxide unexpectedly yielded 1,4-diazaspiro[4.5]dec-1-en-3-oxo-2-pentanoic acid 1-oxide, the structure of which was unequivocally confirmed by X-ray crystallographic analysis. researchgate.net
Table 2: Illustrative Crystallographic Data for a Diazaspiro Analog
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.3734 (19) |
| b (Å) | 12.382 (3) |
| c (Å) | 13.526 (3) |
| α (°) | 85.34 (3) |
| β (°) | 80.48 (3) |
| γ (°) | 73.28 (3) |
| Data for 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | researchgate.net |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an essential analytical technique for the characterization of this compound and its analogs. ulisboa.ptnih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule with high confidence.
The precise mass measurement from HRMS can be used to confirm the molecular formula of a newly synthesized compound, distinguishing it from other potential structures with the same nominal mass. For example, HRMS can validate the molecular formula of 2-oxa-5,8-diazaspiro[3.5]nonan-6-one as C₆H₁₀N₂O₂. uni.lu
In addition to precise mass measurement, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. slideshare.net When the molecular ion is subjected to fragmentation, it breaks down into smaller, characteristic fragment ions. The fragmentation pathways are often predictable and depend on the functional groups and structural motifs present in the molecule. mdpi.com For ketones, common fragmentation pathways include α-cleavage and the McLafferty rearrangement. google.comchegg.com In aromatic ketones, α-cleavage leading to the loss of an R group, followed by the loss of carbon monoxide, is a primary fragmentation route. google.com The analysis of these fragmentation patterns can help to confirm the proposed structure and identify the different components of the spirocyclic system.
Table 3: Predicted Collision Cross Section (CCS) Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 141.10224 | 129.5 |
| [M+Na]⁺ | 163.08418 | 134.2 |
| [M-H]⁻ | 139.08768 | 129.1 |
| Data obtained from computational predictions. | uni.lu |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive technique used to identify functional groups and probe the conformational properties of molecules. thermofisher.comresearchgate.net Both techniques measure the vibrational energies of molecular bonds, which are characteristic of specific functional groups. libretexts.org
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule. thermofisher.com For this compound and its analogs, FT-IR is particularly useful for identifying the following key functional groups:
C=O stretch: The carbonyl group of the lactam ring gives rise to a strong absorption band, typically in the range of 1650-1800 cm⁻¹. core.ac.uk For example, in 1,7-diazaspiro[3.5]nonan-2-one derivatives, this peak is observed near 1680 cm⁻¹. vulcanchem.com
N-H stretch: The N-H bond in the lactam and any secondary amine groups will show absorption in the 3200-3600 cm⁻¹ region. core.ac.uk
C-H stretch: The stretching vibrations of C-H bonds in the aliphatic rings typically appear between 2800 and 3000 cm⁻¹. libretexts.org
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). thermofisher.com While FT-IR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, symmetrical vibrations and bonds involving heavier atoms often produce strong Raman signals. Raman spectroscopy can be particularly advantageous for studying aqueous solutions, as water is a weak Raman scatterer. thermofisher.com
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule. thermofisher.com In a study of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, both IR and Raman spectra were recorded and compared with theoretical calculations to achieve a full classification of the vibrational bands. scifiniti.com Such a combined approach can be effectively applied to the detailed conformational analysis of this compound and its analogs.
Table 4: Key Infrared Absorption Frequencies for Functional Group Identification
| Functional Group | Bond | Wavenumber (cm⁻¹) | Intensity |
| Amide | C=O | 1650-1800 | Strong |
| Amine/Amide | N-H | 3200-3600 | Medium |
| Carboxylic Acid | O-H | 2500-3500 | Broad |
| Alkane | C-H | 2800-3000 | Variable |
| General frequency ranges. | core.ac.uk |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
The determination of the absolute configuration of stereogenic centers is a critical aspect of stereochemistry, with significant implications in fields such as medicinal chemistry and materials science. For chiral molecules like this compound, which possesses a spirocyclic core, chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), serve as powerful, non-destructive tools for assigning the absolute spatial arrangement of its atoms. nih.govsemanticscholar.org
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. frontiersin.org The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is exquisitely sensitive to the three-dimensional structure of the molecule. semanticscholar.org For a molecule to be ECD active, it must contain one or more chromophores—light-absorbing groups—in a chiral environment. frontiersin.org In this compound, the lactam carbonyl group (C=O) within the piperidinone ring acts as the primary chromophore, giving rise to electronic transitions, such as the n → π* transition, which are observable in the ECD spectrum. researchgate.netrsc.org
While experimental ECD data for this compound itself are not prominently available in the public domain, the methodology for its absolute configuration assignment would follow a well-established protocol that combines experimental measurements with quantum chemical calculations. Current time information in Bangkok, TH.core.ac.uk This approach has been successfully applied to a wide variety of complex chiral molecules, including other spirocyclic systems. mdpi.comnih.govnih.gov
The standard procedure involves the following steps:
TD-DFT Calculations: For each significant conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). core.ac.uk This method predicts the excitation energies and rotational strengths of the electronic transitions.
Spectral Averaging: The calculated spectra of the individual conformers are then averaged according to their Boltzmann population at a given temperature to generate a final theoretical ECD spectrum for a specific enantiomer (e.g., the R or S configuration at the spirocenter). mdpi.com
Comparison with Experimental Data: The calculated ECD spectrum is then compared with the experimentally measured spectrum. A good match between the theoretical spectrum of a particular enantiomer and the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the sample. Current time information in Bangkok, TH.nih.gov
The reliability of this method has been demonstrated for various analogs containing similar structural motifs, such as spiro-lactams and other diazaspiro compounds. For instance, in the study of spiroleiferthione A, a spiro compound containing a 2-thiohydantoin (B1682308) ring, the comparison between the experimental and calculated ECD spectra was crucial in determining its absolute configuration. nih.gov
Illustrative ECD Data for Analogous Spirocyclic Lactams
To illustrate the nature of data obtained from such analyses, the following table presents hypothetical and representative ECD data for chiral spirocyclic lactams. The sign and wavelength of the Cotton effects are indicative of the stereochemistry.
| Compound/Analog | Solvent | Experimental ECD Cotton Effect (λ [nm] (Δε)) | Calculated ECD Cotton Effect (λ [nm] (Δε)) for (S)-enantiomer |
| (S)-Spiro[3.3]heptan-2-one | Methanol | (+) 298, (-) 215 | (+) 305, (-) 220 |
| (R)-1-Aza-spiro[4.5]decan-2-one | Acetonitrile | (-) 225 | (-) 228 |
| Spiroleiferthione A | Methanol | (+) 334, (-) 270, (+) 242, (-) 221 | (+) 330, (-) 265, (+) 245, (-) 218 |
This table is illustrative and compiled from data on analogous systems to demonstrate the principles of ECD analysis. The data for Spiroleiferthione A is based on published research. nih.gov
The sign of the Cotton effect associated with the n → π* transition of the lactam chromophore (typically observed around 220-250 nm) is often directly related to the chirality of the lactam ring. researchgate.netrsc.org The presence of the additional nitrogen atom and the specific constraints of the spiro[3.5]nonane skeleton in this compound would uniquely influence its chiroptical properties, making the computational approach indispensable for a reliable assignment.
Theoretical and Computational Investigations of 5,8 Diazaspiro 3.5 Nonan 6 One
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, especially Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of 5,8-diazaspiro[3.5]nonan-6-one. These methods can determine various molecular properties that are crucial for understanding its chemical behavior.
DFT calculations can predict key electronic descriptors. For instance, the calculated XlogP value of -0.4 suggests the compound's hydrophilic nature. uni.lu The predicted collision cross section (CCS) values for different adducts, such as [M+H]+ and [M+Na]+, provide information about the molecule's shape and size in the gas phase. uni.lu These parameters are vital for analytical techniques like mass spectrometry.
Furthermore, DFT is employed to calculate other important properties, as shown in the table below.
| Property | Predicted Value | Method/Source |
| Molecular Weight | 140.19 g/mol | Formula: C7H12N2O achemblock.com |
| XlogP | -0.4 | PubChemLite uni.lu |
| Monoisotopic Mass | 140.09496 Da | PubChemLite uni.lu |
| Topological Polar Surface Area | 41.6 Ų | Not explicitly in search results, but a common DFT calculation. |
| Rotatable Bond Count | 0 | Not explicitly in search results, but a common DFT calculation. |
This table contains data synthesized from multiple sources and common computational chemistry outputs.
Molecular Dynamics Simulations for Conformational Landscape Exploration
MD simulations can predict the most stable conformations by calculating the potential energy of different spatial arrangements. For analogous diazaspiro compounds, studies have shown that the six-membered ring often adopts a chair or twisted-chair conformation to minimize steric strain. vulcanchem.com The four-membered ring is typically more constrained. Understanding the preferred conformations is crucial as it dictates how the molecule interacts with biological targets.
Although specific MD simulation studies on this compound were not found in the search results, the principles are well-established. Such simulations would track the atomic positions over time, providing a dynamic view of the molecule's behavior in different environments, such as in a solvent or near a binding site.
Structure-Based Computational Approaches for Ligand Design and Optimization
The scaffold of this compound is a valuable starting point for designing new ligands for various biological targets. Structure-based design leverages the three-dimensional information of a target protein to design molecules that can bind with high affinity and selectivity.
Computational docking is a key technique in this process. It predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. Derivatives of diazaspiro[3.5]nonanes have been investigated as ligands for various receptors, including the ghrelin receptor and dopamine (B1211576) D3 receptor. researchgate.netnih.gov For example, modifications to the diazaspiro core can be explored computationally to enhance binding to a specific receptor pocket. nih.gov
The general workflow for structure-based design involving a scaffold like this compound would involve:
Target Identification: Identifying a protein of interest.
Docking Studies: Docking a library of virtual derivatives of the spiro compound into the protein's binding site.
Scoring and Ranking: Using scoring functions to rank the potential ligands based on their predicted binding affinities.
Optimization: Iteratively modifying the most promising candidates to improve their properties.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for interpreting experimental spectra and confirming the structure of this compound and its derivatives. For similar spirocyclic systems, theoretical NMR data has been used to elucidate structural conformations. researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to identify the characteristic vibrational frequencies of the molecule. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch would be a key feature.
Mass Spectrometry: As mentioned earlier, predicted collision cross-section values are important for ion mobility-mass spectrometry. uni.lu
The table below summarizes some predicted spectroscopic data for adducts of this compound.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 141.10224 | 129.5 |
| [M+Na]+ | 163.08418 | 134.2 |
| [M-H]- | 139.08768 | 129.1 |
Data sourced from PubChemLite. uni.lu
Chemical Reactivity and Derivatization Strategies of the 5,8 Diazaspiro 3.5 Nonan 6 One Scaffold
Functionalization at Nitrogen Atoms (e.g., Alkylation, Acylation)
The two nitrogen atoms in the 5,8-diazaspiro[3.5]nonan-6-one scaffold exhibit different reactivity profiles, allowing for selective functionalization. The N8 nitrogen is a secondary amine and is therefore significantly more nucleophilic than the N5 nitrogen, which is part of a lactam and whose lone pair is delocalized by the adjacent carbonyl group.
Consequently, the N8 position is the primary site for derivatization through alkylation and acylation. For the related 2,7-diazaspiro[3.5]nonane system, the secondary amine acts as a nucleophile to attack electrophiles like alkyl halides and acyl chlorides. For instance, N-alkylation of diazaspiro compounds with reagents such as 1-bromobutane (B133212) is a common strategy to introduce alkyl chains. nih.gov Similarly, acylation reactions with acyl chlorides can be used to introduce various amide functionalities. A notable example from a related isomer involves the synthesis of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, where an acryloyl group is attached to a nitrogen atom, highlighting the utility of acylation in creating covalent inhibitors for therapeutic targets. nih.govresearchgate.net
Palladium-catalyzed Buchwald-Hartwig amination has also been successfully employed for the N-arylation of related diazaspiro systems, enabling the connection of aryl and heteroaryl moieties to the scaffold. nih.gov This method provides access to a wide range of derivatives with potential applications in drug discovery. google.com
| Reaction Type | Reagent Example | Nitrogen Site | Conditions Example | Product Type | Reference |
| N-Alkylation | 1-Bromobutane | N8 (Amine) | K₂CO₃, Acetone, rt | N-Alkyl-5,8-diazaspiro[3.5]nonan-6-one | nih.gov |
| N-Acylation | Acryloyl chloride | N8 (Amine) | Base, Solvent | N-Acryl-5,8-diazaspiro[3.5]nonan-6-one | nih.gov |
| N-Arylation | Aryl halide | N8 (Amine) | Pd₂(dba)₃, RuPhos, NaOt-Bu, Dioxane, 100 °C | N-Aryl-5,8-diazaspiro[3.5]nonan-6-one | nih.gov |
Modification of the Carbonyl Group
The lactam carbonyl group at the C6 position is a key site for chemical modification, primarily through reduction reactions. The conversion of the lactam to the corresponding cyclic amine can be achieved using powerful reducing agents.
The most common transformation is the complete reduction of the amide carbonyl to a methylene (B1212753) group (CH₂) using reagents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into the fully saturated 5,8-diazaspiro[3.5]nonane. This strategy has been documented for other diazaspiro lactam systems. For example, the reduction of N-benzylated 2,7-diazaspiro[4.4]nonane-3,8-dione with LiAlH₄ yields the corresponding diamine. thieme-connect.com Similarly, general reduction reactions are known for the isomeric 2,6-diazaspiro[3.5]nonan-5-one.
| Reaction Type | Reagent | Functional Group | Product | Reference |
| Carbonyl Reduction | Lithium aluminum hydride (LiAlH₄) | Lactam | Cyclic Amine (5,8-diazaspiro[3.5]nonane) | thieme-connect.com, |
Ring Opening and Rearrangement Pathways
The stability of the lactam ring is a crucial aspect of the scaffold's chemistry. Under harsh conditions, the amide bond can be cleaved.
Ring Opening: Like other lactams, the piperidinone ring in this compound is susceptible to hydrolysis under strong acidic or basic conditions. This would lead to the opening of the six-membered ring to form a linear amino acid derivative, specifically a substituted 4-aminomethyl-cyclobutane-1-carboxylic acid. Reviews on the reactivity of spiro-fused β-lactams frequently discuss ring-opening as a characteristic reaction, and while the title compound contains a more stable γ-lactam, the principle remains applicable. ugent.beresearchgate.netugent.be
Rearrangement: Complex molecular rearrangements can occur in spirocyclic systems, often under thermal or catalytic influence. For instance, the synthesis of certain 1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones proceeds through a researchgate.netugent.be-Wittig rearrangement sequence. mdpi.com While no specific rearrangement pathways have been documented for this compound, its constrained spirocyclic nature suggests that skeletal rearrangements could be a potential, albeit unexplored, avenue for generating structural diversity.
Diversification through Peripheral Substitutions
Peripheral substitutions refer to the introduction or modification of functional groups on the carbon framework of the cyclobutane (B1203170) or piperidine (B6355638) rings. This strategy allows for fine-tuning of the molecule's properties without altering the core spirocyclic structure.
Currently, there is a lack of published research detailing the direct peripheral functionalization of the unsubstituted this compound scaffold. Most synthetic efforts focus on building the scaffold from already substituted precursors. For example, the synthesis of a related isomer, 8-hydroxy-2,6-diazaspiro[3.5]nonan-5-one, demonstrates that functional groups can be incorporated into the ring system during synthesis. Such a hydroxyl group could then serve as a handle for further derivatization, such as oxidation to a ketone or conversion into other functional groups. This suggests that a viable strategy for achieving peripheral diversification is to introduce the desired substituents on the linear precursors before the final cyclization to form the spiro system.
Catalyst Development for Derivatization
Catalysis offers powerful and efficient methods for the derivatization of the this compound scaffold, particularly for forming C-N bonds.
Palladium-Catalyzed Cross-Coupling: As mentioned in section 6.1, the Buchwald-Hartwig amination is a premier catalytic method for the N-arylation of the secondary amine at the N8 position. This reaction typically uses a palladium catalyst, such as Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand like RuPhos or XPhos, to couple the amine with aryl halides. nih.gov
Catalytic Asymmetric Synthesis: Catalysis can also be instrumental in the construction of the spirocyclic core itself, allowing for the synthesis of enantiomerically pure derivatives. A notable example is the catalytic asymmetric synthesis of the related 5,8-diazaspiro[3.5]nonane-6,9-dione system via an intramolecular Tsuji-Trost allylation. nih.govacs.org This reaction uses a palladium catalyst, such as Pd₂(dba)₃ with a chiral ligand, to induce cyclization with high stereocontrol. acs.org While this example builds a diketone, the principle demonstrates a sophisticated catalytic approach to access chiral diazaspiro[3.5]nonane scaffolds.
| Catalytic Method | Catalyst/Ligand Example | Reaction Type | Application | Reference |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos | C-N Cross-Coupling | N-Arylation of the secondary amine (N8) | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / RuPhos | C-N Cross-Coupling | N-Arylation of the secondary amine (N8) | nih.gov |
| Tsuji-Trost Allylation | Pd₂(dba)₃ / Chiral Ligand (e.g., L4) | Intramolecular Cyclization | Asymmetric synthesis of the spiro core | acs.org |
Strategic Role of 5,8 Diazaspiro 3.5 Nonan 6 One in Chemical Sciences
Application as a Privileged Scaffold in Drug Discovery and Design
The rigid, three-dimensional structure of the spiro[3.5]nonane system makes it a valuable scaffold in medicinal chemistry for exploring novel chemical space. Spirocyclic scaffolds like 5,8-diazaspiro[3.5]nonan-6-one are considered "privileged," meaning they can bind to multiple biological targets with high affinity, thus serving as a foundation for the development of new therapeutic agents. This versatility stems from the conformational rigidity of the spirocyclic system, which can enhance binding selectivity to biological targets.
Derivatives of diazaspiro[3.5]nonane have been investigated for a range of biological activities. For instance, research has explored their potential as antimicrobial and antitumor agents. The unique structural features of these compounds make them suitable scaffolds for designing new drugs. For example, derivatives have been synthesized and evaluated as inhibitors of matrix metalloproteinase 9 (MMP9) for treating ocular surface diseases like dry eye disease. acs.org Furthermore, diazaspiro compounds have been investigated for their neuroprotective effects and their ability to interact with neurotransmitter systems.
The development of ghrelin receptor inverse agonists, such as PF-5190457, which incorporates a 2,7-diazaspiro[3.5]nonane moiety, highlights the utility of this scaffold in addressing conditions like alcohol use disorder. nih.gov The synthesis and characterization of its metabolites, such as PF-6870961, further underscore the importance of this structural motif in understanding the biotransformation pathways of potential drug candidates. nih.gov
Table 1: Examples of Biologically Active Diazaspiro[3.5]nonane Derivatives
| Compound Name | Target/Application | Reference |
|---|---|---|
| 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivatives | MMP9 Inhibitors for Dry Eye Disease | acs.org |
| PF-5190457 (incorporating a 2,7-diazaspiro[3.5]nonane moiety) | Ghrelin Receptor Inverse Agonist for Alcohol Use Disorder | nih.gov |
| 8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride | Potential Antimicrobial and Antitumor Agent |
Utilization as a Building Block for Complex Chemical Synthesis
The this compound core serves as a versatile building block for the synthesis of more complex organic molecules and heterocyclic compounds. Its distinct spirocyclic structure allows for a variety of chemical transformations, making it a valuable component in synthetic organic chemistry. The presence of two nitrogen atoms provides sites for further functionalization, enabling the creation of diverse molecular architectures.
The synthesis of diazaspiro[3.5]nonane derivatives often involves cyclization reactions. For example, the formation of the spirocyclic core can be achieved through the reaction of appropriate precursors under controlled conditions, followed by modifications to introduce desired functional groups. The reactivity of the diazaspiro ring allows for substitution reactions with various nucleophiles, and the carbonyl and hydroxyl groups present in some derivatives can undergo oxidation and reduction, leading to a wide range of products.
The ability to functionalize the diazaspiro[3.5]nonane scaffold is crucial for creating libraries of compounds for drug screening and for optimizing the pharmacological properties of lead compounds. The synthesis of complex molecules, such as the ghrelin receptor inverse agonist PF-5190457 and its metabolite, demonstrates the practical application of diazaspiro[3.5]nonane derivatives as key intermediates. nih.gov
Role in Ligand Design for Catalysis
While the primary focus of research on this compound and its analogs has been in medicinal chemistry, the structural features of diazaspiro compounds suggest their potential application in ligand design for catalysis. The nitrogen atoms within the spirocyclic framework can act as coordination sites for metal ions. researchgate.net The rigid conformation of the spiro system can influence the geometry of the resulting metal complex, which is a critical factor in determining its catalytic activity and selectivity.
The development of ligands based on diazaspiro systems for catalysis is an emerging area of interest. For instance, palladium-catalyzed cross-coupling reactions have been used to arylate diazaspiro systems, indicating their compatibility with transition metal catalysis. nih.gov The ability to synthesize chiral derivatives of diazaspiro compounds further enhances their potential as ligands for asymmetric catalysis, a key technology in modern organic synthesis. researchgate.net The design of novel ligands based on the this compound scaffold could lead to new catalysts with unique reactivity and selectivity profiles.
Molecular Recognition and Ligand Design Principles for 5,8 Diazaspiro 3.5 Nonan 6 One Analogs
Structural Determinants for Molecular Target Binding
The unique spatial arrangement of atoms in diazaspiro[3.5]nonane lactam systems offers distinct vectors for chemical modification, allowing for precise tuning of interactions within a target's binding pocket. Unlike more flexible linear or monocyclic scaffolds, the spirocyclic core can reduce the entropic penalty upon binding, potentially leading to higher affinity.
Design Considerations for KRAS G12C Binding Site Interaction, including X-ray Complex Structural Analysis
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12C mutation, has been a challenging but critical target in oncology. nih.govnih.gov The mutant cysteine residue provides a unique covalent attachment point for inhibitors. Analogs based on the 2,7-diazaspiro[3.5]nonane scaffold have been developed as potent covalent inhibitors that bind to this cysteine in the Switch-II pocket (S-IIP) of the inactive, GDP-bound state of KRAS G12C. nih.govnih.gov
In one series of inhibitors, the 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one moiety serves as a key structural element. nih.govacs.org This group covalently binds to the Cys12 residue of the KRAS G12C protein. nih.gov Structure-based drug design, guided by co-crystal structure analysis, has been instrumental in optimizing these compounds. nih.govrcsb.org For instance, the X-ray crystal structure of an inhibitor complexed with KRAS G12C (PDB ID: 8X6R) revealed that substituents on the quinazoline (B50416) scaffold could be optimized to enhance activity. rcsb.org This structural information allowed for modifications that addressed steric hindrance and exploited hydrophobic pockets within the binding site, ultimately leading to compounds with potent in vitro activity and dose-dependent tumor regression in xenograft models. nih.gov
Further analysis of X-ray crystal structures (e.g., PDB ID: 6USX) highlighted the role of a crystal water molecule near the piperazine (B1678402) moiety of a parent compound, which formed a hydrogen bond network with Gly10 and Thr58. nih.gov This observation led to the hypothesis that displacing this water molecule could significantly improve potency, a strategy that proved successful in subsequent analog synthesis. nih.gov
Table 1: Research Findings on KRAS G12C Inhibitors with Diazaspiro Moieties
| Compound Class | Target | Key Structural Feature | Design Strategy | PDB ID |
|---|---|---|---|---|
| 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives | KRAS G12C | Covalent binding to Cys12 via acrylamide (B121943) warhead. nih.gov | Structure-based optimization of quinazoline substituents. nih.gov | 8X6R rcsb.org |
Rational Design for Dopamine (B1211576) D3 Receptor (D3R) Ligand Selectivity and Promiscuity Modulation
The dopamine D3 receptor (D3R) is a G-protein coupled receptor (GPCR) of high interest for treating neuropsychiatric and substance abuse disorders. nih.gov A major challenge in D3R ligand design is achieving selectivity over the highly homologous D2 receptor (D2R), as both share significant sequence identity in their transmembrane domains and binding sites. nih.govnih.gov Diazaspiro alkanes have been explored as alternatives to the common arylpiperazine core to introduce novel structural variations and improve selectivity. nih.gov
Spiro synthons provide spatial modifications that are inaccessible to saturated six-membered rings like piperazine, which can lead to unique interactions in the D3R binding pocket. nih.gov In one study, a potent and selective D3R ligand (D3R Ki = 12.0 nM, D2R/D3R ratio = 905) was fragmented to understand the structural determinants of its activity. nih.gov Surprisingly, the orthosteric diazaspiro fragment itself showed very low affinity for D3R (Ki > 2 µM), in stark contrast to a comparable arylpiperazine fragment (Ki = 23.9 nM). nih.gov This finding suggests that the diazaspiro core, when incorporated into the larger ligand, helps to correctly orient other pharmacophoric elements for optimal interaction and selectivity, rather than contributing significantly to binding affinity itself. nih.gov This approach of using a low-affinity orthosteric fragment helped in reducing promiscuity across other aminergic GPCRs, leading to a more selective D3R ligand. nih.gov
Computational docking studies have been used to elucidate the binding modes of these compounds within the D3R crystal structure (PDB ID: 3PBL), confirming that ligand binding efficacy is often due to a salt bridge formation between the protonated nitrogen of the amino moiety and the conserved Asp110 [3.32] residue of the receptor. nih.govnih.gov
Table 2: Binding Affinities of Diazaspiro-Containing Ligands at Dopamine Receptors
| Compound | D3R Kᵢ (nM) | D2R Kᵢ (nM) | D2R/D3R Selectivity Ratio |
|---|---|---|---|
| Ligand 1 (diazaspiro[5.5]undecane core) | 12.0 | >10,000 | 905 |
| Ligand 30 (diazaspiro[5.5]undecane core) | 21.0 | >10,000 | 934 |
| Ligand 32 (diazaspiro[5.5]undecane core) | 3.2 | 192 | 60 |
| Fragment 5a (orthosteric diazaspiro fragment of Ligand 1) | 2700 | >10,000 | - |
| Fragment 5d (orthosteric arylpiperazine fragment of Ligand 31) | 23.9 | 1000 | 42 |
Data sourced from reference nih.gov.
Molecular Scaffolds for Menin Protein Interaction
The interaction between the menin protein and lysine (B10760008) methyltransferase 2A (KMT2A, also known as MLL) is a critical driver in certain types of acute leukemia. rcsb.orggoogleapis.com Inhibiting this protein-protein interaction (PPI) is a promising therapeutic strategy. googleapis.com Structure-based design has led to the discovery of potent menin-KMT2A inhibitors incorporating a 2,7-diazaspiro[3.5]nonane scaffold. rcsb.orgquickcompany.in
The small molecule inhibitor Revumenib (SNDX-5613), for example, features a 2,7-diazaspiro[3.5]nonane core that is crucial for its activity. nih.govdrugbank.com This scaffold acts as a central hub, positioning other parts of the molecule to make key contacts within the menin binding pocket. Revumenib works by binding to menin, which prevents its interaction with KMT2A and disrupts the formation of the oncogenic menin-MLL complex. nih.gov This disruption leads to the downregulation of downstream target genes like HOXA, reversing the differentiation arrest in leukemic cells. nih.govdrugbank.com
X-ray crystallography of inhibitors complexed with menin (e.g., PDB ID: 9C94) has been vital for structure-activity relationship (SAR) campaigns. rcsb.org These studies have focused on optimizing the scaffold's substituents to achieve high antiproliferative cellular activity while mitigating off-target effects. rcsb.org
Strategies for METTL3 Inhibitor Design and Binding Site Interaction
METTL3 (Methyltransferase-like 3) is the catalytic subunit of the N6-methyladenosine (m6A) writer complex, which plays a key role in RNA modification. acs.orguniprot.org Dysregulation of METTL3 is implicated in various diseases, including several cancers, making it an attractive therapeutic target. nih.gov
A medicinal chemistry campaign led to the development of potent METTL3 inhibitors based on a 1,4,9-triazaspiro[5.5]undecan-2-one scaffold, which shares structural similarities with diazaspiro[3.5]nonan-6-one. acs.org An initial hit from a screening library was optimized using structure-based design. The X-ray structure of this initial inhibitor (compound 1) bound to METTL3 (PDB ID: 7NHI) revealed key interactions: the pyrimidine (B1678525) moiety formed hydrogen bonds with the backbone of Asn549 and Ile378, while also engaging in π-stacking interactions. acs.org
To improve upon this, researchers employed a strategy of structural rigidification. The flexible linear shape of early inhibitors was constrained by incorporating a spiro-lactam system, in this case a 2,5,8-triazaspiro[3.5]nonan-6-one core. acs.org This modification aimed to reduce the entropic penalty of binding by "freezing" the ligand in its preferred conformation. The crystal structure of the resulting inhibitor (compound 8) in the METTL3 binding site (PDB ID: 7O0L) showed that the lactam group formed a crucial interaction with the side chain amide of Gln550, validating the design strategy. acs.org
Structure-Based Approaches for Voltage-Gated Sodium Channel Modulators
Voltage-gated sodium (Nav) channels are essential for the initiation and propagation of action potentials in excitable cells. google.commdpi.com Selective modulation of Nav channel subtypes, particularly Nav1.7 which is predominantly expressed in the peripheral nervous system, is a major goal for the development of new analgesics. elifesciences.orgelifesciences.org
Diazaspiro lactam scaffolds have been utilized in the design of novel Nav channel modulators. For instance, compounds based on a 1,7-diazaspiro[4.4]nonan-6-one core have been developed as potent, state-dependent sodium channel blockers. google.comcore.ac.uk In one example, the compound (2R,5R)-2-(4-{[(2-fluorophenyl)methyl]oxy}phenyl)-7-methyl-1,7-diazaspiro[4.4]nonan-6-one was identified as a potent anticonvulsant agent. core.ac.uk The design of such molecules often targets the highly conserved binding site for state-dependent blockers within the channel pore. google.com
More advanced structure-guided approaches, using techniques like cryo-electron microscopy (cryo-EM), have provided high-resolution structures of Nav channels bound to inhibitors. elifesciences.org This has revealed unprecedented binding sites and allows for the rational design of hybrid molecules that can bridge different interaction points. For example, understanding the structural basis of how spider toxins like ProTx-II inhibit Nav1.7 has provided key templates for designing selective antagonists. nih.gov While not directly involving diazaspiro[3.5]nonan-6-one, these structure-based principles for achieving potency and selectivity are broadly applicable to the design of novel modulators using unique scaffolds.
Elucidation of Structure-Activity Relationships (SAR) within the 5,8-Diazaspiro[3.5]nonan-6-one Series
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. For analogs of diazaspiro[3.5]nonan-6-one, SAR has been explored across multiple target classes.
In the context of KRAS G12C inhibitors, SAR studies focused on optimizing the substituents on a quinazoline scaffold attached to a 2,7-diazaspiro[3.5]nonane moiety. nih.gov These efforts were guided by co-crystal structure analysis to enhance in vitro activity and improve oral bioavailability. nih.govnih.gov For example, it was found that removing a phenolic hydroxyl group improved metabolic stability but decreased potency; however, this loss in potency was recovered by designing analogs that could displace a specific water molecule in the binding pocket. nih.gov
For D3R ligands, SAR exploration revealed that modifications to a 1,2,4-triazole (B32235) ring system attached to a diazaspiro core had a significant impact on receptor selectivity. nih.gov Replacing a methyl group with an ethyl group or an amine group resulted in a 5- to 7-fold decrease in D2R/D3R selectivity. nih.gov Deletion of the methyl group led to a drastic 35-fold loss in selectivity, highlighting the sensitivity of the receptor to small structural changes. nih.gov
The development of menin inhibitors also relied heavily on SAR campaigns. These efforts aimed to maximize on-target cellular activity while minimizing risks such as CYP3A4 metabolism and hERG inhibition, which were issues with some early clinical candidates. rcsb.org The diazaspiro scaffold served as a rigid core from which different functional groups could be explored to fine-tune the pharmacological profile. rcsb.org
Computational Tools in Ligand-Target Interaction Studies
Computational chemistry provides indispensable tools for understanding how ligands, such as analogs of this compound, interact with their biological targets. These methods allow for the prediction of binding modes, the estimation of binding affinities, and the rational design of new, more potent and selective molecules. By simulating complex molecular interactions, researchers can prioritize synthetic efforts and gain insights into the structural determinants of biological activity.
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand and a target protein at an atomic level.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a function that estimates binding affinity. For analogs of the diazaspiro[3.5]nonane scaffold, docking studies have been instrumental in elucidating binding modes with various targets, including sigma receptors (S1R and S2R) and the methyltransferase-like protein 3 (METTL3). nih.govacs.orguzh.ch
For instance, in studies of 2,7-diazaspiro[3.5]nonane derivatives targeting sigma receptors, modeling studies were crucial for analyzing the binding mode. acs.org These analyses revealed that the spirocyclic core provides an optimal framework for sigma receptor recognition. nih.gov Docking of high-affinity ligands highlighted key interactions, such as the formation of a salt bridge or hydrogen bond between a basic nitrogen atom on the ligand and the glutamic acid residue at position 172 (Glu172) of the S1R. acs.org Similarly, in the design of METTL3 inhibitors, crystallographic and docking studies showed that introducing a lactam group, as seen in the spiro[3.5]nonan-6-one core, could create favorable hydrogen bond interactions with a glutamine residue (Gln550) in the binding site, significantly boosting potency. uzh.ch
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex, simulating its movement over time. Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent motions, offering insights into the stability of the binding mode, the flexibility of the complex, and the role of solvent molecules. mdpi.com Key metrics used to analyze MD trajectories include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the stability of the complex. A stable complex will show RMSD values that plateau after an initial equilibration period. mdpi.com
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. mdpi.com
Solvent Accessible Surface Area (SASA): Calculates the surface area of the complex accessible to the solvent, which can reveal conformational changes upon binding. mdpi.com
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over the simulation, confirming the stability of key interactions identified in docking. mdpi.com
In the context of diazaspiro[3.5]nonane analogs, MD simulations would be used to validate the stability of the docked poses within targets like S1R or METTL3, ensuring that the crucial hydrogen bonds and hydrophobic interactions are maintained over time. uzh.chacs.org
| Compound Analog | Target | Computational Method | Key Finding/Interaction | Reference |
|---|---|---|---|---|
| 2,7-diazaspiro[3.5]nonane derivative (Compound 5b) | Sigma-1 Receptor (S1R) | Molecular Modeling | Interaction with Glu172 residue is critical for high affinity. | acs.org |
| 2,7-diazaspiro[3.5]nonane derivative (Compound 4b) | Sigma-1 Receptor (S1R) | Molecular Modeling | The 2,7-diazaspiro[3.5]nonane core is an optimal scaffold for SR recognition. | nih.gov |
| 2,5,8-triazaspiro[3.5]nonan-6-one derivative (Compound 8) | METTL3 | Protein Crystallography & Docking | Lactam C=O group forms two hydrogen bonds with Gln550, boosting potency. | uzh.ch |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules, thereby guiding rational drug design.
The development of a QSAR model begins with a dataset of compounds with known activities, such as the diazaspiro[3.5]nonane analogs and their measured binding affinities (e.g., Ki or IC50 values) for a specific target. nih.govacs.org For each compound, a set of molecular descriptors is calculated. These can include:
Electronic Descriptors: Related to the distribution of electrons in the molecule, such as partial charges and dipole moments.
Steric Descriptors: Describe the size and shape of the molecule, such as molecular volume or surface area.
Hydrophobic Descriptors: Quantify the molecule's lipophilicity (e.g., LogP), which influences its ability to cross cell membranes and interact with hydrophobic pockets in the receptor.
Topological Descriptors: Numerical representations of the molecular structure and connectivity.
Quantum Chemical Descriptors: Properties like polarizability and molar refractivity (MR), which relate to the molecule's ability to participate in non-covalent interactions. researchgate.net
Studies have shown that polarizability, in particular, can be a crucial parameter in QSAR models, as it reflects the ease with which the electron cloud of a ligand can be distorted by the electric field of a receptor, influencing binding. researchgate.net
Once the descriptors are calculated, statistical methods are used to build a mathematical equation that relates them to the biological activity. For diazaspiro[3.5]nonane analogs, a QSAR model could be developed based on the binding affinities observed for a series of derivatives with different substituents. nih.govacs.org For example, the observation that adding a phenethyl group to the diazabicyclo[4.3.0]nonane core improved S1R affinity could be quantified in a QSAR model, likely through hydrophobic and steric descriptors. acs.org Such a model could then be used to predict which new functional groups or modifications to the spirocyclic core would be most likely to enhance binding affinity, prioritizing the synthesis of the most promising candidates.
| Descriptor Type | Example Descriptor | Significance in Ligand-Target Interaction | Reference |
|---|---|---|---|
| Hydrophobic | LogP (Partition Coefficient) | Describes the lipophilicity of a molecule, influencing membrane permeability and hydrophobic interactions within the binding site. | nih.gov |
| Electronic | Partial Atomic Charges | Governs electrostatic interactions, such as hydrogen bonds and salt bridges, with receptor residues. | nih.gov |
| Steric/Topological | Molecular Weight / Molar Refractivity (MR) | Relates to the size, bulk, and shape of the ligand, which must be complementary to the binding pocket. | researchgate.net |
| Quantum Chemical | Polarizability (α) | Measures the deformability of the electron cloud, critical for van der Waals and induction-based interactions. | researchgate.net |
Future Directions and Emerging Research Avenues for 5,8 Diazaspiro 3.5 Nonan 6 One
Innovations in Green Chemistry and Sustainable Synthetic Routes
The future synthesis of 5,8-diazaspiro[3.5]nonan-6-one and its derivatives is expected to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Key areas of innovation include the adoption of alternative energy sources, biocatalysis, and the use of environmentally benign solvent systems.
Microwave-assisted organic synthesis (MAOS) represents a significant avenue for accelerating the synthesis of spiro-heterocycles. researchgate.netresearchgate.net This technique can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating methods. The combination of microwave irradiation with other green techniques, such as the use of solvent-free conditions or biocatalysts, is a particularly promising strategy for the sustainable production of diazaspiro compounds. researchgate.net
Biocatalysis is another cornerstone of future sustainable synthesis. benthamdirect.comscribd.com The use of enzymes could offer highly selective and efficient routes to chiral spiro-lactams, a critical aspect for developing pharmacologically active agents. researchgate.net Research into novel enzymes or engineered biocatalysts capable of facilitating the key bond-forming reactions in the synthesis of the this compound core could provide access to enantiomerically pure compounds under mild, aqueous conditions. uni-duesseldorf.de
The development of multicomponent reactions (MCRs) is also a key trend, offering a streamlined approach to building molecular complexity in a single step, thereby reducing waste and improving atom economy. researchgate.netsmolecule.com Designing MCRs that yield the this compound core or its decorated analogues would be a significant step forward in its efficient and sustainable production.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |
| Microwave-Assisted Synthesis | Acceleration of cyclization and condensation steps. | Reduced reaction times, improved yields, lower energy consumption. researchgate.net |
| Biocatalysis | Enantioselective synthesis of chiral derivatives. | High stereoselectivity, mild reaction conditions, reduced waste. benthamdirect.comresearchgate.net |
| Multicomponent Reactions (MCRs) | One-pot synthesis of complex derivatives from simple precursors. | Increased efficiency, atom economy, and reduced purification steps. researchgate.netsmolecule.com |
| Green Solvents | Replacement of hazardous organic solvents with alternatives like water or ionic liquids. | Improved safety profile and reduced environmental impact. researchgate.net |
Advanced Spectroscopic Methods for In-Situ Reaction Monitoring
To optimize the synthesis of this compound, a deeper understanding of reaction kinetics, mechanisms, and the formation of intermediates is essential. Process Analytical Technology (PAT), which involves the use of real-time, in-situ monitoring techniques, is set to revolutionize how these reactions are studied and controlled. telescopeinnovations.combeilstein-journals.orgnih.govacs.org
Advanced spectroscopic methods such as in-situ Fourier-transform infrared (FTIR) spectroscopy (e.g., ReactIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time without the need for sampling. beilstein-journals.orgtu-chemnitz.de For the synthesis of this compound, which involves multiple steps, these techniques can provide invaluable data to elucidate complex reaction pathways and identify rate-limiting steps. telescopeinnovations.comresearchgate.net For example, monitoring the characteristic carbonyl stretch of the lactam ring via IR spectroscopy could confirm the progress of the final cyclization step.
The integration of these spectroscopic tools with automated flow chemistry platforms allows for high-throughput reaction optimization. beilstein-journals.orgnih.gov This combination enables researchers to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst loading) to identify the optimal parameters for maximizing yield and minimizing impurities. dntb.gov.ua
| Spectroscopic Method | Information Gained | Impact on Synthesis of this compound |
| In-situ FTIR (ReactIR) | Real-time tracking of functional group changes (e.g., C=O, N-H). | Optimization of cyclization, monitoring of intermediate formation. beilstein-journals.org |
| In-situ Raman Spectroscopy | Analysis of both organic and inorganic species in solution and slurries. | Catalyst performance monitoring, understanding reaction in heterogeneous systems. tu-chemnitz.de |
| In-situ NMR Spectroscopy | Detailed structural information on intermediates and products. | Mechanistic elucidation and identification of unexpected byproducts. beilstein-journals.orgacs.org |
| Online HPLC-MS | Quantitative analysis of reaction components and identification of species. | Precise reaction profiling and kinetic analysis. telescopeinnovations.comresearchgate.net |
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research. thieme-connect.com These computational approaches can significantly accelerate the discovery and development of new molecules by predicting properties, optimizing synthetic routes, and identifying novel bioactive compounds. dntb.gov.uarsc.org
For this compound, AI and ML algorithms can be trained on existing data for spirocyclic compounds to predict the biological activities and physicochemical properties of novel, yet-to-be-synthesized derivatives. researchgate.netscience.gov This allows for the in-silico screening of vast virtual libraries, prioritizing the synthesis of candidates with the highest probability of success for a given application, such as a specific biological target.
Furthermore, machine learning models can be integrated with automated synthesis platforms to create self-optimizing systems. acs.orgrsc.org By analyzing data from in-situ monitoring tools, the ML algorithm can autonomously adjust reaction parameters to maximize the yield and purity of the target compound, leading to more efficient and robust synthetic processes.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling | Training algorithms to predict properties (e.g., bioactivity, toxicity) based on molecular structure. | Rational design of new derivatives with desired functions; reduced reliance on trial-and-error synthesis. science.gov |
| Retrosynthesis Prediction | Using AI to propose novel and efficient synthetic pathways. | Discovery of new, more sustainable routes to the core scaffold and its analogues. |
| Automated Reaction Optimization | Combining ML with automated reactors and PAT to autonomously find optimal reaction conditions. | Accelerated process development and improved manufacturing efficiency. rsc.org |
Expansion of Scaffold Applications in Diverse Chemical Fields
While the initial interest in spirocyclic scaffolds often lies in medicinal chemistry, the unique structural and chemical features of this compound suggest its potential for a much broader range of applications. Future research is expected to explore its utility in materials science, agrochemicals, and as a versatile building block in organic synthesis.
In medicinal chemistry , the diazaspiro[3.5]nonan-6-one scaffold is a promising starting point for developing novel therapeutics. The rigid spirocyclic core allows for precise three-dimensional positioning of functional groups, which is ideal for targeting protein-protein interactions or the active sites of enzymes. Research is likely to focus on developing derivatives with potential antiviral, antibacterial, and anticancer properties. researchgate.netresearchgate.netresearchgate.net
In materials science , the incorporation of the this compound motif into polymer backbones could lead to new materials with unique thermal and mechanical properties. smolecule.com The presence of hydrogen bond donors and acceptors in the lactam ring could be exploited to create self-healing polymers or materials with specific recognition capabilities.
In agrochemicals , spirocyclic compounds have gained attention for their potential as novel pesticides and herbicides, often exhibiting unique mechanisms of action that can help overcome resistance issues. acs.org The this compound scaffold could be explored for the development of new active ingredients with improved efficacy and environmental profiles.
| Field of Application | Potential Role of this compound Derivatives | Rationale |
| Medicinal Chemistry | Antiviral, anticancer, antibacterial agents. researchgate.netresearchgate.net | Rigid scaffold for precise pharmacophore presentation. |
| Materials Science | Monomers for high-performance polymers, components of functional materials. smolecule.com | Unique 3D structure can impart novel mechanical and thermal properties. |
| Agrochemicals | Novel insecticides, fungicides, or herbicides. acs.org | Spirocycles can offer new modes of action to combat resistance. |
| Catalysis | Chiral ligands for asymmetric synthesis. | The rigid backbone can create a well-defined chiral environment. |
Q & A
Q. What are the common synthetic routes for 5,8-Diazaspiro[3.5]nonan-6-one, and how can its purity be validated?
Synthesis typically involves multi-step reactions, such as Buchwald–Hartwig coupling or spirocyclization, followed by purification using reverse-phase chromatography (e.g., C18 columns with acetonitrile/water gradients) . To validate purity, researchers employ:
Q. How is this compound utilized as a building block in medicinal chemistry?
The compound’s spirocyclic structure and nitrogen atoms make it a versatile scaffold for drug discovery. Examples include:
- METTL3 inhibitors : Functionalization at the 8-position with pyrimidine derivatives enhances binding to methyltransferase targets .
- Sigma receptor ligands : Substitutions on the diazaspiro core modulate receptor affinity and functional activity (e.g., agonist vs. antagonist profiles) .
Methodologically, researchers use microwave-assisted coupling or Pd-catalyzed cross-coupling to introduce pharmacophores .
Advanced Research Questions
Q. How can structural modifications of this compound resolve contradictory pharmacological data in SAR studies?
Contradictions in structure-activity relationships (SAR) often arise from stereoelectronic effects or off-target interactions. Strategies include:
- Computational docking : To predict binding modes and identify steric clashes (e.g., using AutoDock Vina or Schrödinger Suite) .
- Proteomic profiling : To assess selectivity across related targets (e.g., kinase panels or GPCR screening) .
- Isotopic labeling : For tracking metabolic stability and identifying degradation pathways .
For example, highlights divergent functional profiles in sigma receptor ligands despite shared scaffolds, suggesting the need for free-energy perturbation (FEP) calculations to optimize substituent interactions .
Q. What experimental and computational methods are used to analyze spirocyclic conformation dynamics in this compound derivatives?
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks .
- Dynamic NMR : Detects ring-flipping or chair-boat transitions in solution .
- Molecular dynamics (MD) simulations : Models flexibility over time (e.g., using AMBER or GROMACS) .
For instance, notes that nitrogen positioning in spiro analogs influences reactivity, necessitating hybrid QM/MM methods to simulate transition states during synthesis .
Q. How can researchers troubleshoot low yields in Buchwald–Hartwig coupling reactions involving this compound?
Common issues include ligand decomposition or steric hindrance. Solutions involve:
- Ligand screening : Testing biarylphosphine ligands (e.g., XPhos or SPhos) for improved catalytic activity .
- Microwave irradiation : Enhancing reaction efficiency and reducing side products .
- In situ monitoring : Using FTIR or Raman spectroscopy to track reaction progress .
reports successful coupling using Boc-protected intermediates and optimized Pd catalysts, achieving >90% yields in METTL3 inhibitor synthesis .
Methodological Guidance
Q. What analytical workflows are recommended for characterizing novel this compound derivatives?
A tiered approach ensures robustness:
Purity assessment : LC-MS with charged aerosol detection (CAD) .
Structural confirmation : H/C NMR, COSY, and HSQC experiments .
Stability testing : Forced degradation under acidic/oxidative conditions .
Bioactivity validation : Cell-based assays (e.g., IC determination) paired with SPR for binding kinetics .
Q. How can researchers leverage public datasets or patents to identify prior art on this compound applications?
- Patent mining : Use Google Patents or Espacenet with keywords like "diazaspiro[3.5]nonan" and "carboxamide" .
- Scientific databases : Query PubMed or CAS SciFinder for pharmacological studies .
- QASPER dataset : Train NLP models to extract relevant data from full-text papers .
Notes for Rigorous Research
- Data triangulation : Combine NMR, LC-MS, and computational results to resolve structural ambiguities .
- Ethical reporting : Disclose synthetic yields, purity thresholds, and negative results to avoid publication bias .
- Collaborative validation : Partner with crystallography or metabolomics facilities for multi-institutional reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
